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Compound of Interest

Compound Name: 3-Quinolineboronic acid

Cat. No.: B126008

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinolineboronic acid is a versatile heterocyclic organic compound of significant interest in
medicinal chemistry and materials science. Its structure, featuring a quinoline ring system
coupled with a boronic acid functional group, makes it a valuable building block in organic
synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This
technical guide provides an in-depth overview of the spectroscopic characteristics of 3-
Quinolineboronic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a
visualization of a key synthetic application are also presented to aid researchers in its effective
utilization.

Chemical and Physical Properties
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Property Value

Chemical Formula CoHsBNO:2

Molecular Weight 172.98 g/mol [1]

CAS Number 191162-39-7

Appearance White to tan or orange powder[1]

Melting Point 148-155 °CJ[1]

Storage Room temperature, dry, sealed conditions[1]

Spectroscopic Data

Disclaimer: The following spectral data are predicted based on the known spectroscopic
behavior of quinoline and arylboronic acid moieties. While no complete, experimentally verified
dataset for 3-Quinolineboronic acid was found in publicly accessible databases at the time of
this writing, the provided values serve as a reliable guide for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

The *H NMR spectrum of 3-Quinolineboronic acid is expected to show distinct signals
corresponding to the protons on the quinoline ring and the hydroxyl protons of the boronic acid
group. The aromatic region will be complex due to the fused ring system.
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Proton Assignment Expected Chemical Expected Multiplicity Expected Coupling
Shift (8, ppm) Constant (J, Hz)

B(OH)2 8.0-8.5 Broad Singlet

H2 ~9.2 Singlet

H4 ~8.8 Singlet

H5 ~8.1 Doublet 8.0-8.5

H8 ~8.0 Doublet 8.0-8.5

H6 ~7.8 Triplet 7.0-8.0

H7 ~7.6 Triplet 7.0-8.0

13C NMR (Carbon-13 NMR)

The 3C NMR spectrum will display nine distinct carbon signals. The carbon atom attached to
the boron (C3) may exhibit a broad signal or be difficult to observe due to quadrupolar
relaxation effects from the boron nucleus.

Carbon Assignment Expected Chemical Shift (5, ppm)
C3 (C-B) 125 - 135 (potentially broad)
Aromatic C-H 120 - 155

Aromatic Quaternary C 145 - 160

Infrared (IR) Spectroscopy

The IR spectrum of 3-Quinolineboronic acid will be characterized by absorptions
corresponding to the O-H and B-O bonds of the boronic acid, as well as the C=C and C=N
bonds of the quinoline ring.
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*Expected Wavenumber

Vibrational Mode Intensity
(cm2) **
O-H Stretch (Boronic Acid) 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
C=N Stretch (Quinoline) 1620 - 1650 Medium
C=C Stretch (Aromatic) 1400 - 1600 Medium to Strong
B-O Stretch 1310 - 1380 Strong
Aromatic C-H Bend 690 - 900 Strong

Mass Spectrometry (MS)

In Electrospray lonization (ESI) mass spectrometry, 3-Quinolineboronic acid is expected to

show a prominent peak for the molecular ion.

Parameter Expected Value
lonization Mode ESI-MS
Expected Molecular lon [M+H]* m/z 174.07
Expected Molecular lon [M-H]~ m/z 172.06

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 3-

Quinolineboronic acid.

NMR Spectroscopy

e Sample Preparation:

o Weigh 5-10 mg of 3-Quinolineboronic acid for *H NMR or 20-30 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-de or Methanol-da4) in a clean, dry NMR tube.
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o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

e Instrument Parameters (*H NMR):

[e]

Spectrometer Frequency: 400 MHz or higher.

o

Pulse Program: Standard single-pulse acquisition.

[¢]

Number of Scans: 16-64, depending on concentration.

[¢]

Relaxation Delay: 1-2 seconds.

e Instrument Parameters (**3C NMR):

o

Spectrometer Frequency: 100 MHz or higher.

[¢]

Pulse Program: Standard proton-decoupled 3C acquisition.

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

[e]

[e]

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

e Sample Preparation (Thin Solid Film):

o Dissolve a small amount (a few milligrams) of 3-Quinolineboronic acid in a volatile
solvent like methylene chloride or acetone.

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

o Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the
plate.

o Data Acquisition:
o Obtain a background spectrum of the clean, empty sample compartment.

o Place the salt plate with the sample film in the spectrometer's sample holder.
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o Acquire the sample spectrum.

Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of 3-Quinolineboronic acid (e.g., 1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

o Further dilute the stock solution to a final concentration of approximately 1-10 pg/mL with
the mobile phase.

e Instrumentation (LC-MS):
o Chromatography: Reversed-phase HPLC with a C18 column.

o Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or

ammonium acetate.
o lonization Source: Electrospray lonization (ESI) in both positive and negative ion modes.
o Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and
relationships relevant to the study and application of 3-Quinolineboronic acid.
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Caption: Experimental workflows for the spectroscopic analysis of 3-Quinolineboronic acid.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involving 3-
Quinolineboronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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